molecular formula C10H14N2O2 B2784199 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one CAS No. 2097900-72-4

2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

Cat. No.: B2784199
CAS No.: 2097900-72-4
M. Wt: 194.234
InChI Key: VUCYRDICLGOEJG-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is a heterocyclic compound that features a pyrano-pyridazinone core structure. This compound is of significant interest due to its potential pharmacological properties and its role as a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, some derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone: A closely related compound with similar pharmacological properties.

    Pyrano-pyridazinone derivatives: Various derivatives with modifications on the pyrano or pyridazinone rings.

Uniqueness

2-(Propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one stands out due to its unique combination of the pyrano and pyridazinone rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)12-10(13)5-8-6-14-4-3-9(8)11-12/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCYRDICLGOEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C2COCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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